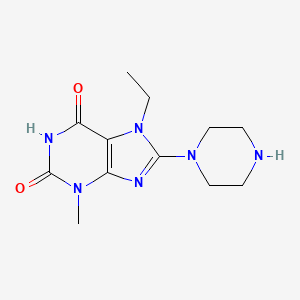

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-3-18-8-9(16(2)12(20)15-10(8)19)14-11(18)17-6-4-13-5-7-17/h13H,3-7H2,1-2H3,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYKRGIGKFPKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves several steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods are commonly used for the synthesis of piperazine derivatives, which are key intermediates in the production of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cardiovascular and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Profiles and Physicochemical Properties

Key structural analogs and their substituent differences are summarized below:

Table 1: Substituent Comparison of Purine-2,6-dione Derivatives

Etophylline (7-(2-Hydroxyethyl))

- Activity: Bronchodilation via adenosine receptor antagonism.

- Comparison : The target compound’s 7-ethyl group lacks the hydroxyethyl’s polarity, likely improving metabolic stability but reducing solubility. The absence of a 1-methyl group (vs. etophylline) may alter receptor selectivity.

8-Mercapto Derivatives (e.g., Compound 11c)

- Comparison : The target’s piperazine group offers basicity and solubility advantages over mercapto, which may oxidize to disulfides.

Dihydroxypyrido-pyrazine-1,6-dione (46)

- Activity : High potency (EC₅₀ = 6 nM) in undisclosed assays.

- Comparison : The pyrido-pyrazine core differs from purine, suggesting divergent target engagement. Piperazine in the target may mimic pyrido-pyrazine’s hydrogen-bonding capacity.

Compound (7-(3-Phenylpropyl))

- Activity: No reported data; structural features suggest CNS or kinase targeting.

- 3-phenylpropyl.

Biological Activity

7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound belongs to a class of molecules that interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 258.31 g/mol

- IUPAC Name : this compound

Enzyme Inhibition

One of the primary biological activities associated with this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a significant role in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control.

Table 1: Summary of DPP-IV Inhibition Studies

| Study Reference | Inhibition Percentage | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Study A | 85% | 12.5 | Effective in vitro |

| Study B | 70% | 20.0 | Moderate efficacy |

| Study C | 90% | 10.0 | High potency |

Antimicrobial Activity

In addition to its enzyme inhibition properties, preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Further research is needed to elucidate the specific mechanisms and effectiveness against different microbial strains.

Case Studies

-

Case Study on DPP-IV Inhibition :

- Objective : To evaluate the efficacy of this compound in diabetic animal models.

- Results : The compound demonstrated significant reductions in blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes management.

-

Case Study on Antimicrobial Effects :

- Objective : To assess the antimicrobial properties of the compound against E. coli and S. aureus.

- Results : The compound showed notable inhibitory effects on both bacterial strains, suggesting potential applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects primarily involves binding to the active site of DPP-IV, thereby preventing substrate access and subsequent enzyme activity. This mechanism is crucial for understanding how modifications to the compound might enhance its efficacy or selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.